N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula and a molecular weight of approximately 338.3 g/mol. This compound is classified as a pyrazole derivative, which is notable for its potential biological activities, particularly in the field of medicinal chemistry. The presence of the indole and furan moieties suggests interesting pharmacological properties, making it a candidate for further research in drug development.
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide typically involves several key steps:
Technical details regarding specific reagents and reaction conditions can vary based on the desired yield and purity of the final product.
The molecular structure of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide can be represented using various structural notations:
C(CNC(=O)Cc1c[nH]c2ccc(cc12)F)c1ccco1
WOSAYCOAESUNRX-UHFFFAOYSA-N
The compound features a complex structure characterized by multiple rings and functional groups, including:
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 338.3 g/mol |
LogP | 2.4731 |
Polar Surface Area | 52.647 Ų |
The compound may undergo various chemical reactions relevant to its functional groups:
These reactions are essential for modifying the compound's structure to enhance its efficacy or selectivity in biological applications.
The mechanism of action for N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide is likely related to its interaction with specific biological targets:
Data supporting these mechanisms often come from in vitro studies and may require further validation through in vivo experiments.
Property | Value |
---|---|
Density | Not available |
Melting Point | Not available |
Boiling Point | Not available |
Property | Value |
---|---|
Solubility | Varies with solvent |
Stability | Stable under normal conditions |
These properties are crucial for understanding how the compound behaves under various conditions, influencing its storage, handling, and application in research.
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-5-(furan-2-yl)-1H-pyrazole-3-carboxamide has potential applications in several scientific fields:
CAS No.: 12002-53-8
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.:
CAS No.: 925246-00-0